![molecular formula C72H48N6 B8232830 2-[4-[3-[3,5-bis[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile](/img/structure/B8232830.png)
2-[4-[3-[3,5-bis[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’‘-(4,4’‘-Diacetonitrilato-[1,1’:3’,1’‘-terphenyl]-5’-yl)-4,4’‘’‘-diacetonitrilato-5’,5’‘’-bis(4-acetonitrilatophenyl)-1,1’:3’,1’‘:3’‘,1’‘’:3’‘’,1’‘’'-quinquephenyl is a complex organic compound characterized by its extensive aromatic structure and multiple acetonitrile groups. This compound is part of the terphenyl family, known for their stability and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’‘-(4,4’‘-Diacetonitrilato-[1,1’:3’,1’‘-terphenyl]-5’-yl)-4,4’‘’‘-diacetonitrilato-5’,5’‘’-bis(4-acetonitrilatophenyl)-1,1’:3’,1’‘:3’‘,1’‘’:3’‘’,1’‘’'-quinquephenyl typically involves multiple steps, including the condensation of various aromatic precursors. One common method involves the condensation of ethylacetoacetate with difluoro chalcone, followed by aromatization using chloramine-T in acetic acid . The synthesized compound is then characterized by techniques such as IR, NMR, LCMS, and elemental analysis .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
5’‘-(4,4’‘-Diacetonitrilato-[1,1’:3’,1’‘-terphenyl]-5’-yl)-4,4’‘’‘-diacetonitrilato-5’,5’‘’-bis(4-acetonitrilatophenyl)-1,1’:3’,1’‘:3’‘,1’‘’:3’‘’,1’‘’'-quinquephenyl can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like acetonitrile or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-functionalized compounds.
Aplicaciones Científicas De Investigación
5’‘-(4,4’‘-Diacetonitrilato-[1,1’:3’,1’‘-terphenyl]-5’-yl)-4,4’‘’‘-diacetonitrilato-5’,5’‘’-bis(4-acetonitrilatophenyl)-1,1’:3’,1’‘:3’‘,1’‘’:3’‘’,1’‘’'-quinquephenyl has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique properties.
Mecanismo De Acción
The mechanism of action of 5’‘-(4,4’‘-Diacetonitrilato-[1,1’:3’,1’‘-terphenyl]-5’-yl)-4,4’‘’‘-diacetonitrilato-5’,5’‘’-bis(4-acetonitrilatophenyl)-1,1’:3’,1’‘:3’‘,1’‘’:3’‘’,1’‘’'-quinquephenyl involves its interaction with specific molecular targets. The compound’s multiple aromatic rings and nitrile groups allow it to engage in π-π stacking interactions and hydrogen bonding with various biomolecules. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,1’3’,1’‘-Terphenyl, 5’-phenyl-: A simpler terphenyl derivative with fewer functional groups.
Ethyl 4,4’‘-Difluoro-5’-hydroxy-1,1’3’,1’‘-terphenyl-4’-carboxylate: Another terphenyl derivative with different substituents.
Uniqueness
5’‘-(4,4’‘-Diacetonitrilato-[1,1’:3’,1’‘-terphenyl]-5’-yl)-4,4’‘’‘-diacetonitrilato-5’,5’‘’-bis(4-acetonitrilatophenyl)-1,1’:3’,1’‘:3’‘,1’‘’:3’‘’,1’‘’'-quinquephenyl is unique due to its extensive aromatic structure and multiple acetonitrile groups, which provide it with distinct chemical and physical properties. These features make it particularly useful in applications requiring high stability and specific molecular interactions.
Propiedades
IUPAC Name |
2-[4-[3-[3,5-bis[3,5-bis[4-(cyanomethyl)phenyl]phenyl]phenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H48N6/c73-31-25-49-1-13-55(14-2-49)61-37-62(56-15-3-50(4-16-56)26-32-74)41-67(40-61)70-46-71(68-42-63(57-17-5-51(6-18-57)27-33-75)38-64(43-68)58-19-7-52(8-20-58)28-34-76)48-72(47-70)69-44-65(59-21-9-53(10-22-59)29-35-77)39-66(45-69)60-23-11-54(12-24-60)30-36-78/h1-24,37-48H,25-30H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLJCPCUMLOVKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C2=CC(=CC(=C2)C3=CC(=CC(=C3)C4=CC(=CC(=C4)C5=CC=C(C=C5)CC#N)C6=CC=C(C=C6)CC#N)C7=CC(=CC(=C7)C8=CC=C(C=C8)CC#N)C9=CC=C(C=C9)CC#N)C1=CC=C(C=C1)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H48N6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
997.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
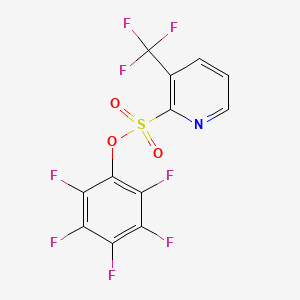
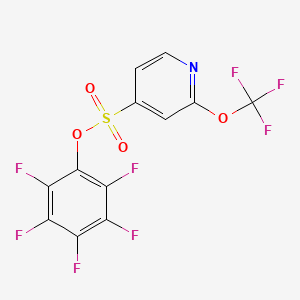
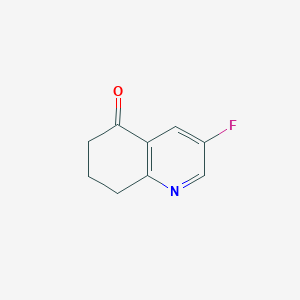
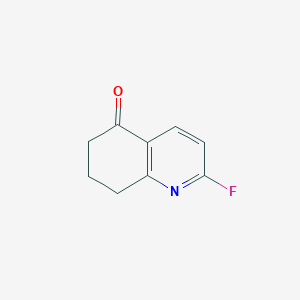
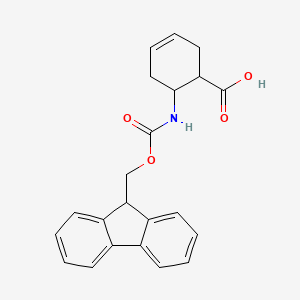
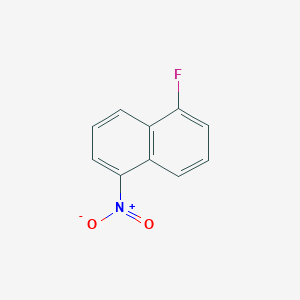
![sodium;[bis(phosphonomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B8232799.png)
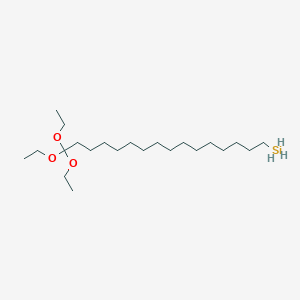
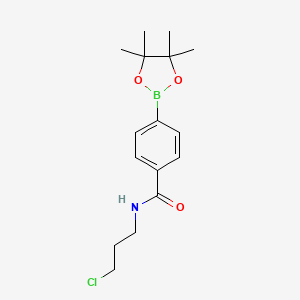
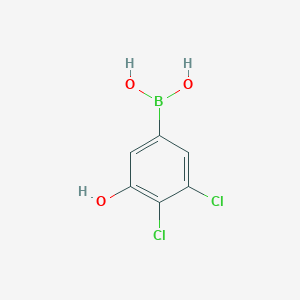
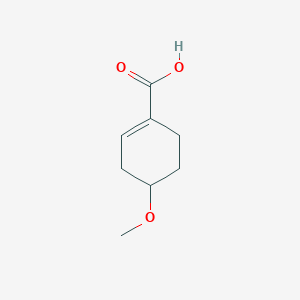
![2-[4-[3-[4-[3,5-bis[4-(cyanomethyl)phenyl]phenyl]-2,5-dimethoxyphenyl]-5-[4-(cyanomethyl)phenyl]phenyl]phenyl]acetonitrile](/img/structure/B8232835.png)
![(S)-2-(Benzo[b]thiophen-2-yl)-4-ethyl-4,5-dihydrooxazole](/img/structure/B8232841.png)
![2-[4-[3-[4-(cyanomethyl)phenyl]-5-[3,6,8-tris[3,5-bis[4-(cyanomethyl)phenyl]phenyl]pyren-1-yl]phenyl]phenyl]acetonitrile](/img/structure/B8232848.png)
